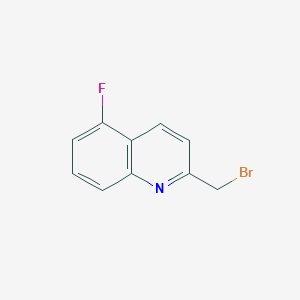
2-(Bromomethyl)-5-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-fluoroquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-fluoroquinoline typically involves the bromination of 5-fluoroquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced bromination techniques and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Oxidized quinoline derivatives with different oxidation states.
- Reduced quinoline derivatives with simplified alkyl groups.
Scientific Research Applications
2-(Bromomethyl)-5-fluoroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-fluoroquinoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also interfere with cellular pathways by binding to enzymes or receptors, thereby altering their activity .
Comparison with Similar Compounds
Comparison: 2-(Bromomethyl)-5-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct chemical reactivity and biological activity. Compared to other bromomethyl compounds, it offers a broader range of applications in medicinal chemistry and material science.
Properties
CAS No. |
346604-39-5 |
|---|---|
Molecular Formula |
C10H7BrFN |
Molecular Weight |
240.07 g/mol |
IUPAC Name |
2-(bromomethyl)-5-fluoroquinoline |
InChI |
InChI=1S/C10H7BrFN/c11-6-7-4-5-8-9(12)2-1-3-10(8)13-7/h1-5H,6H2 |
InChI Key |
NLGGQSGMWXCHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CBr)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















